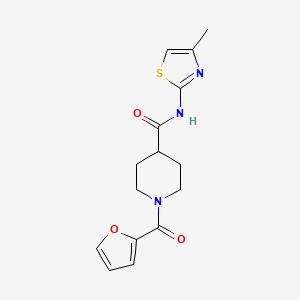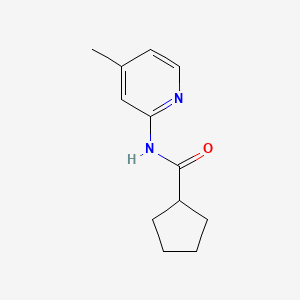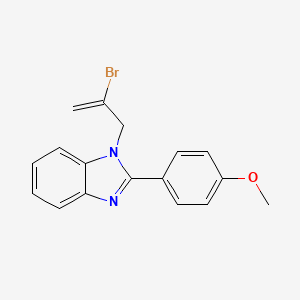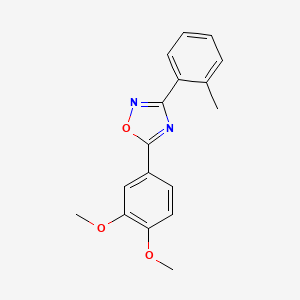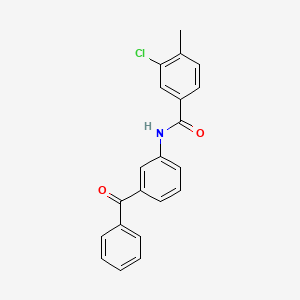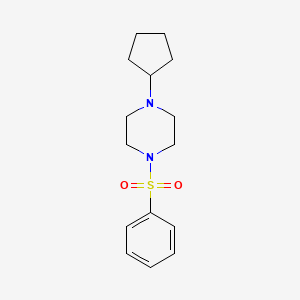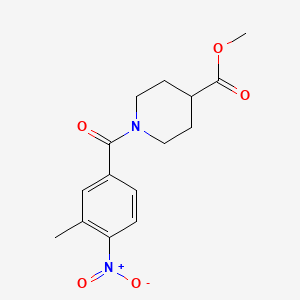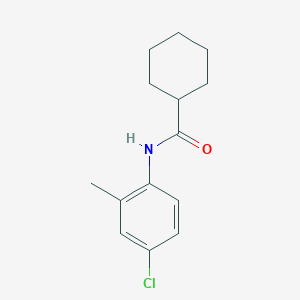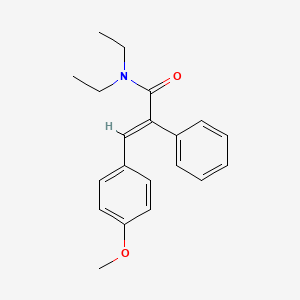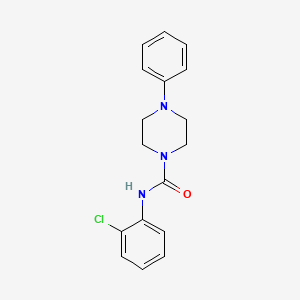
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor 2 (CB2). It was first synthesized in 2000 by researchers at the University of Nottingham, United Kingdom. Since then, BML-190 has been used in various scientific research studies to investigate the role of CB2 receptors in different physiological and pathological conditions.
Mécanisme D'action
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide is a selective antagonist of CB2 receptors, which means it binds to the receptor and blocks its activation by endogenous or exogenous ligands. CB2 receptors are G protein-coupled receptors that are activated by cannabinoids, such as THC and CBD. The activation of CB2 receptors has been shown to have anti-inflammatory, analgesic, and immunomodulatory effects. By blocking CB2 receptor activation, N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide can modulate these effects and potentially provide therapeutic benefits in different disease conditions.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide are primarily related to its effects on CB2 receptor signaling. CB2 receptors are primarily expressed in immune cells, including macrophages, T cells, and B cells. Activation of CB2 receptors has been shown to modulate cytokine production, immune cell migration, and phagocytosis. By blocking CB2 receptor activation, N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide can inhibit these effects and potentially reduce inflammation and immune-mediated damage in different tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide has several advantages for lab experiments, including its high selectivity for CB2 receptors, its well-established synthesis method, and its availability from commercial sources. However, N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide also has some limitations, including its potential off-target effects on other receptors, its limited solubility in aqueous solutions, and its potential toxicity at high doses.
Orientations Futures
Future research directions for N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide include the investigation of its potential therapeutic benefits in different disease conditions, the optimization of its pharmacokinetic properties to improve its efficacy and safety, and the development of more selective CB2 receptor antagonists with improved pharmacological properties. Additionally, the role of CB2 receptors in different physiological processes, such as bone metabolism and neuroprotection, is an area of active research that could benefit from the use of N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide as a tool compound.
Méthodes De Synthèse
The synthesis of N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide involves the reaction of 2-bromo-4-methylphenylamine with 4-chlorobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is purified using column chromatography to obtain the final compound. This method has been optimized to achieve high yields and purity of N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide.
Applications De Recherche Scientifique
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide has been extensively used in scientific research to investigate the role of CB2 receptors in various diseases and conditions. CB2 receptors are primarily expressed in immune cells and have been implicated in the regulation of inflammation, pain, and immune response. N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide has been used to study the effects of CB2 receptor activation and inhibition in different animal models of disease, including inflammatory bowel disease, multiple sclerosis, and neuropathic pain.
Propriétés
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-10-2-7-14(13(16)8-10)18-15(19)9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYVZTQDNAVFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-2-(4-chlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)
